molecular formula C22H28N4O2S B2567494 N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476440-06-9

N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2567494
CAS RN: 476440-06-9
M. Wt: 412.55
InChI Key: SWSGILKKPAINII-UHFFFAOYSA-N
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Description

N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H28N4O2S and its molecular weight is 412.55. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activity

Research on adamantane derivatives, such as N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, has shown potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Additionally, some of these compounds exhibited dose-dependent anti-inflammatory activity in animal models, suggesting potential for development into new therapeutic agents (Al-Abdullah et al., 2014).

Materials Science Applications

Compounds containing adamantane, such as polyamides synthesized from 1,3-bis[4-(4-carboxyphenoxy)phenyl]adamantane, demonstrate unique material properties. These polyamides were found to be soluble in various solvents and exhibited high glass transition temperatures and thermal stability, making them of interest for high-performance materials applications (Chern et al., 1998).

Pharmacological Applications

Adamantane derivatives have been explored for their pharmacological properties. For instance, analogues of serotonin antagonists incorporating adamantane structures showed improved selectivity and affinity for 5-HT1A serotonin receptors, indicating potential for the development of selective therapeutic agents (Raghupathi et al., 1991).

Synthesis and Chemical Properties

The catalytic synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride represents an advancement in the efficient production of adamantane derivatives. This method yielded compounds with potential for further exploration in various chemical and pharmaceutical applications (Shishkin et al., 2020).

Anticancer Research

Research into adamantane derivatives also extends to anticancer applications. New compounds combining adamantane and 1,2,4-triazole have shown promising activity against cancer cells, highlighting the potential for these molecules in the development of new anticancer drugs (Odyntsova, 2017).

properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-28-18-6-4-3-5-17(18)26-19(24-25-21(26)29-2)13-23-20(27)22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-16H,7-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSGILKKPAINII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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